molecular formula C8H14ClNO2 B2674505 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2411249-48-2

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2674505
CAS No.: 2411249-48-2
M. Wt: 191.66
InChI Key: PVFBVCOPQPNXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is also known by its IUPAC name, 4-vinylpiperidine-4-carboxylic acid hydrochloride . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of both a vinyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Vinylation: The piperidine is subjected to a vinylation reaction to introduce the ethenyl group. This can be achieved using reagents such as vinyl bromide or vinyl chloride in the presence of a base like potassium carbonate.

    Carboxylation: The vinylated piperidine is then carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products

    Oxidation: Formation of 4-ethenylpiperidine-4-carboxylic acid derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of 4-ethenylpiperidine-4-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-piperidinecarboxylic acid hydrochloride
  • 4-Methyl-4-piperidinecarboxylic acid hydrochloride
  • 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride

Uniqueness

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both a vinyl group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-ethenylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNQIWJGYVKDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.